molecular formula C19H13N3O5 B2914561 (E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide CAS No. 306312-29-8

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide

Cat. No.: B2914561
CAS No.: 306312-29-8
M. Wt: 363.329
InChI Key: UZKPQDRDOCZCHH-JLHYYAGUSA-N
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Description

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide is a synthetic chemical compound with a molecular formula of C23H16N4O4 and a molecular weight of 412.4 g/mol . This acrylamide derivative features a (E)-prop-2-enamide core structure, substituted with cyano groups, a furan-2-ylmethyl group, and a 2-nitrophenyl-attached furan ring, contributing to its potential as a scaffold in medicinal chemistry research . While specific biological data for this compound is not yet widely published, its core structure is closely related to other 2-cyano-N-(furan-2-ylmethyl)acrylamide derivatives that have demonstrated significant anticancer activity in scientific studies . For instance, research on similar molecules has shown potent and selective cytotoxic effects against leukemia cell lines such as CCRF-CEM and SR . The furan and nitrophenyl motifs are common in pharmacologically active compounds and are also investigated in the context of bioreductively activated pro-drug systems for targeted drug release in hypoxic environments like solid tumors . The crystalline structure of closely related molecules has been determined, confirming the spatial orientation of the functional groups, which is critical for understanding structure-activity relationships . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to conduct all necessary due diligence for their specific experimental applications.

Properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c20-11-13(19(23)21-12-15-4-3-9-26-15)10-14-7-8-18(27-14)16-5-1-2-6-17(16)22(24)25/h1-10H,12H2,(H,21,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKPQDRDOCZCHH-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.

Chemical Structure

The compound's structure is characterized by:

  • A cyano group attached to an acrylamide backbone.
  • Two furan rings , which are known for their diverse biological activities.
  • A nitrophenyl substituent , which may enhance its biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of furan derivatives. For instance, various substituted furan compounds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some furan derivatives are as follows:

CompoundTarget BacteriaMIC (µg/mL)
1Escherichia coli64
2Staphylococcus aureus32
3Proteus vulgaris16

These findings suggest that this compound may exhibit similar antimicrobial properties due to its structural components .

Anticancer Activity

Furan derivatives have also been investigated for their anticancer potential. Research indicates that certain furan-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study on related furan compounds demonstrated IC50 values ranging from 1.55 μM to higher concentrations against various cancer cell lines .

The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The presence of the nitrophenyl group in this compound could enhance its efficacy by facilitating interactions with cellular targets.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, a characteristic shared by many furan derivatives. Enzyme inhibition can occur through competitive or non-competitive mechanisms, where the compound binds to the active site or allosteric sites of target enzymes. This interaction can prevent substrate binding and subsequent reactions, leading to altered cellular functions .

Case Studies

  • Antibacterial Efficacy : A study evaluating various furan derivatives found that compounds with similar structures to this compound exhibited significant antibacterial activity against E. coli and S. aureus, suggesting potential applications in treating bacterial infections .
  • Anticancer Properties : Another investigation into furan-based acrylamides revealed their ability to inhibit cancer cell growth through apoptosis induction, with some compounds showing promising results in vitro against breast and lung cancer cell lines .

Comparison with Similar Compounds

Key Observations:

In contrast, DM490 and DM497 lack this group but retain activity through aromatic interactions .

Aromatic Systems :

  • The 5-(2-nitrophenyl)furan-2-yl group in the target compound aligns with enhanced antibacterial activity in analogous hydrazide derivatives .
  • Replacing furan with thiophene (DM497) shifts activity toward CaV2.2 channel inhibition, highlighting heterocycle-dependent mechanisms .

Substituent Effects on Activity: N-Methylation (DM490) reduces antinociceptive efficacy compared to DM497, suggesting steric or electronic interference at the α7 nAChR . Chloro or bromo substituents on furan (Compounds 33, 34) improve cytotoxicity, whereas nitro groups (target compound) may prioritize antibacterial over cytotoxic effects .

Q & A

Q. Characterization Methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity and stereochemistry. Peaks at δ 8.1–8.3 ppm (aromatic protons) and δ 160–165 ppm (carbonyl carbons) are diagnostic .
  • Mass spectrometry : Exact mass (e.g., 424.42 g/mol for analogous compounds) validates molecular composition .

Q. Table 1: Representative Synthesis Conditions

MethodConditionsYieldReference
Microwave55 W, DMF, 30 min86–98%
ConventionalReflux, THF, 12 h67–84%

Basic: How is crystallographic analysis performed to resolve the compound’s structure?

Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard:

  • Data collection : High-resolution data (≤ 1.0 Å) ensures accurate anisotropic displacement parameters .
  • Space group determination : SHELXT automates Laue group identification and structure solution .
  • Validation : WinGX and ORTEP visualize thermal ellipsoids and packing diagrams .

Q. Key Metrics :

  • R-factors : ≤ 0.05 for high-quality refinements.
  • Hydrogen bonding : Intermolecular interactions (e.g., N–H···O) stabilize the crystal lattice .

Advanced: How do structural modifications influence biological activity in acrylamide derivatives?

Answer:
Structure-activity relationship (SAR) studies focus on:

  • Electron-withdrawing groups : Nitro (NO2_2) and cyano (CN) groups enhance electrophilicity, critical for enzyme inhibition (e.g., Sortase A in Staphylococcus aureus) .
  • Substituent positioning : The 2-nitrophenyl moiety at the furan-5 position improves binding affinity to protease active sites .

Q. Table 2: Biological Activity of Analogous Compounds

Compound ModificationTargetIC50_{50} (μM)Reference
5-(2-Nitrophenyl)furan-2-ylS. aureus Sortase A4.2
TrifluoromethylphenylDengue NS2B/NS3 protease1.8

Advanced: How can enantioselective biotransformation be achieved for this compound?

Answer:
Fungal-mediated ene-reduction introduces chirality:

  • Microbial strains : Penicillium citrinum and Aspergillus sydowii reduce the α,β-unsaturated acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide with 39–99% enantiomeric excess (e.e.) .
  • Optimization : Protic solvents (e.g., methanol) stabilize intermediates and suppress ketenimine tautomerization .

Advanced: What computational methods resolve electronic and stereochemical properties?

Answer:

  • TD-DFT calculations : Predict electronic circular dichroism (ECD) spectra to assign absolute configurations (e.g., (R)-enantiomer dominance) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., Zika NS2B/NS3 protease) .

Advanced: How are contradictions in synthetic yields or regioselectivity addressed?

Answer:

  • Reaction optimization : Microwave vs. conventional heating (e.g., 86% vs. 67% yield) .
  • Regioselectivity control : Steric effects from bulky substituents (e.g., morpholinophenyl) direct reaction pathways .

Q. Resolution Workflow :

HPLC-MS : Monitor reaction intermediates.

DFT calculations : Identify thermodynamically favored pathways.

Crystallography : Confirm regiochemical outcomes .

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